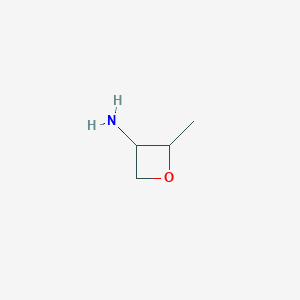
2-Methyloxetan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group attached to the third carbon atom of the oxetane ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the ring formation .
Industrial Production Methods: Industrial production methods for 2-Methyloxetan-3-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 2-Methyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetanes, hydroxylated derivatives, and other cyclic compounds .
科学的研究の応用
2-Methyloxetan-3-amine has several scientific research applications:
作用機序
The mechanism of action of 2-Methyloxetan-3-amine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These properties make it a versatile compound in chemical synthesis and biological applications.
類似化合物との比較
3-Aminooxetane: Similar in structure but lacks the methyl group on the oxetane ring.
2-Methyloxetane: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Methyl-3-oxetanamine hydrochloride: A salt form with different solubility and stability properties.
Uniqueness: 2-Methyloxetan-3-amine is unique due to the presence of both the oxetane ring and the amino group, which confer distinct chemical reactivity and potential for diverse applications .
特性
分子式 |
C4H9NO |
|---|---|
分子量 |
87.12 g/mol |
IUPAC名 |
2-methyloxetan-3-amine |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)2-6-3/h3-4H,2,5H2,1H3 |
InChIキー |
LNXUAXWPZSNDFV-UHFFFAOYSA-N |
正規SMILES |
CC1C(CO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


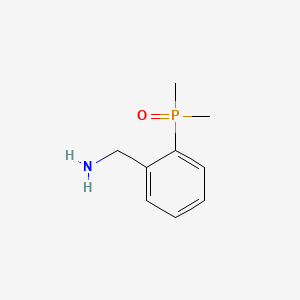


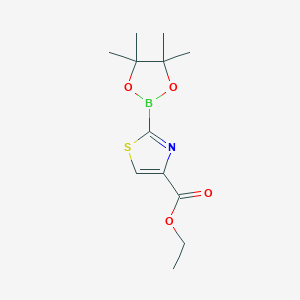
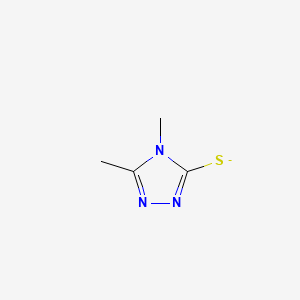


![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
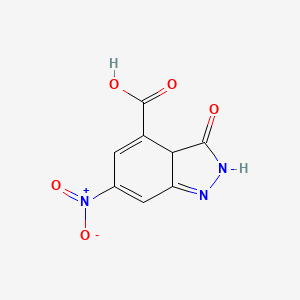
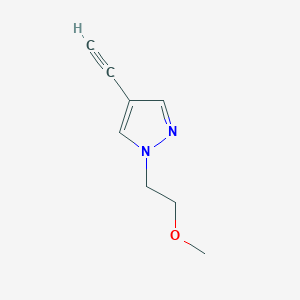

![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
